
Ethane, 1,2-bis(4-(1,3-dimethylbutyl)aminophenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] is an organic compound with the molecular formula C26H40N2O2. This compound is known for its unique structure, which includes two aniline groups connected by an ethylene bridge through oxygen atoms. It is used in various industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] typically involves the reaction of 4,4’-dihydroxybiphenyl with 1,3-dimethylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
化学反应分析
Types of Reactions
4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
科学研究应用
4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
相似化合物的比较
Similar Compounds
- 4,4’-[methylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline]
- 4,4’-[propylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline]
Uniqueness
4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] stands out due to its unique ethylene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it more suitable for specific applications compared to its analogs.
属性
CAS 编号 |
68310-87-2 |
|---|---|
分子式 |
C26H40N2O2 |
分子量 |
412.6 g/mol |
IUPAC 名称 |
N-(4-methylpentan-2-yl)-4-[2-[4-(4-methylpentan-2-ylamino)phenoxy]ethoxy]aniline |
InChI |
InChI=1S/C26H40N2O2/c1-19(2)17-21(5)27-23-7-11-25(12-8-23)29-15-16-30-26-13-9-24(10-14-26)28-22(6)18-20(3)4/h7-14,19-22,27-28H,15-18H2,1-6H3 |
InChI 键 |
JYSYQSXGESZDCA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)NC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)NC(C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13803710.png)

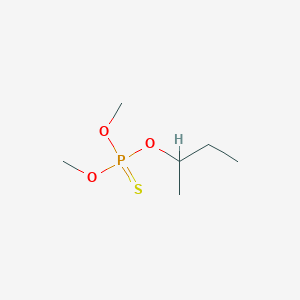
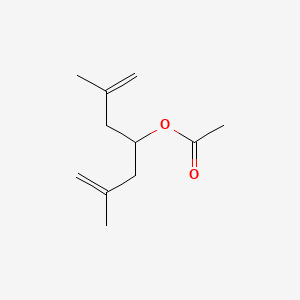
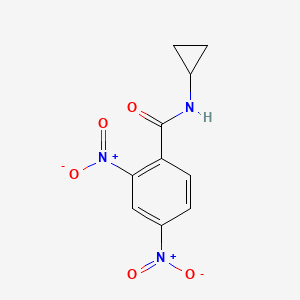
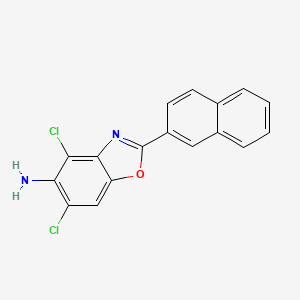
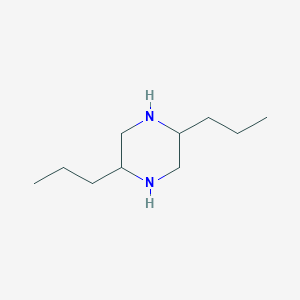
![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)
![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)
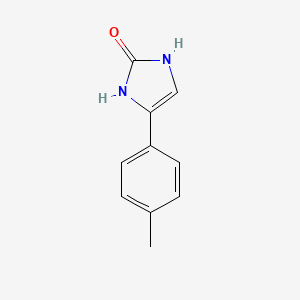
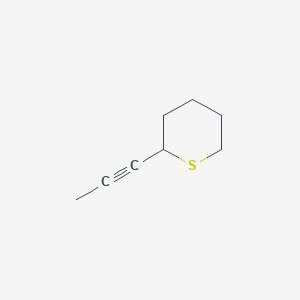
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
